molecular formula C11H13ClO2 B1590522 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid CAS No. 52411-49-1

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

Cat. No.: B1590522
CAS No.: 52411-49-1
M. Wt: 212.67 g/mol
InChI Key: HCXGMDXQWGQHGE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid typically involves the chlorination of 2,4,6-trimethylbenzoic acid. One common method is the chloromethylation reaction, where 2,4,6-trimethylbenzoic acid is treated with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2,4,6-trimethylbenzoic acid.

Scientific Research Applications

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Used in the development of drugs and active pharmaceutical ingredients.

    Agrochemicals: Employed in the synthesis of herbicides and pesticides.

    Dyestuff: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)benzoic acid
  • 2,4,6-Trimethylbenzoic acid
  • 3-Chloromethyl-2,4,6-trimethylbenzene

Uniqueness

3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is unique due to the presence of both a chloromethyl group and three methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

3-(chloromethyl)-2,4,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGMDXQWGQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506417
Record name 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52411-49-1
Record name 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in material science?

A1: this compound serves as a crucial starting material for synthesizing specialized photoinitiators, particularly those used in dental adhesives [, ]. Its structure allows for further chemical modifications, making it a versatile building block for creating compounds with desired properties.

Q2: Can you elaborate on the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO) from this compound and its advantages?

A2: WBAPO, a novel photoinitiator, is synthesized from this compound through a multi-step process []. This involves etherification, chlorination, reaction with phenylphosphine dilithium, and final oxidation. WBAPO exhibits superior solubility in polar solvents compared to commercially available alternatives, making it particularly suitable for dental adhesive formulations [].

Q3: What is the significance of the thermal rearrangement observed during the synthesis of WBAPO?

A3: During the synthesis of WBAPO, researchers observed an unexpected thermal rearrangement of the intermediate acid chloride at 180°C []. This rearrangement led to the formation of this compound 2-(allyloxy)ethyl ester. Understanding this rearrangement is crucial for optimizing the synthesis of WBAPO and highlights the reactivity of the intermediates involved.

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